molecular formula C11H13NO B13826419 3-[(Pent-2-yn-1-yl)oxy]aniline CAS No. 453593-33-4

3-[(Pent-2-yn-1-yl)oxy]aniline

Cat. No.: B13826419
CAS No.: 453593-33-4
M. Wt: 175.23 g/mol
InChI Key: WDVYLZYBCPMVLM-UHFFFAOYSA-N
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Description

3-[(Pent-2-yn-1-yl)oxy]aniline is a specialized organic compound with the molecular formula C11H13NO, featuring an aniline group linked by an ether chain to a pent-2-yne moiety . This structure combines an electron-rich aromatic amine with a linear alkyne chain, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. The primary amine group on the aromatic ring serves as a handle for further functionalization, such as amide bond formation or diazotization, while the terminal alkyne group is highly amenable to metal-catalyzed coupling reactions, including the Click chemistry staple, the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Compounds with structurally similar frameworks, particularly those containing a phenyl group connected via an oxygen-containing linker to an alkyne-bearing chain, have demonstrated significant research value in pharmaceutical development. For instance, such derivatives have been investigated as potent GPR40 (Free Fatty Acid Receptor 1) agonists . Activation of GPR40 is a promising therapeutic strategy for Type 2 diabetes, as it enhances glucose-dependent insulin secretion from pancreatic beta-cells, thereby minimizing the risk of hypoglycemia . Researchers can utilize this compound as a key synthetic building block for constructing novel molecules targeting metabolic diseases or for developing chemical probes to study signal transduction pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

453593-33-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-pent-2-ynoxyaniline

InChI

InChI=1S/C11H13NO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2,8,12H2,1H3

InChI Key

WDVYLZYBCPMVLM-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOC1=CC=CC(=C1)N

Origin of Product

United States

Preparation Methods

Alkylation of 3-Aminophenol with 1-Bromo-2-pentyne

One of the principal methods involves the nucleophilic substitution of 3-aminophenol (3-hydroxyaniline) with 1-bromo-2-pentyne in the presence of a strong base such as sodium hydride (NaH). This reaction proceeds via the deprotonation of the phenolic hydroxyl group, generating a phenolate ion that attacks the alkyl halide to form the ether linkage.

  • Reaction conditions:

    • Base: Sodium hydride (NaH)
    • Alkylating agent: 1-bromo-2-pentyne
    • Solvent: Typically anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: Ambient to reflux depending on solvent and scale
  • Mechanism: The phenolate ion acts as a nucleophile attacking the electrophilic carbon of the bromoalkyne, displacing bromide and forming the pent-2-yn-1-yloxy substituent at the 3-position of aniline.

This method has been reported to yield the desired this compound in good yields and purity, suitable for further synthetic applications.

Catalytic Hydroamination and Hydroarylation Approaches

Recent studies have explored catalytic methods involving transition metals such as indium(III) chloride and tin(II) chloride for the synthesis of related alkynyl aniline derivatives. These methods typically involve the hydroamination of alkynes or intramolecular cyclization reactions that can be adapted to prepare this compound or its derivatives.

These catalytic systems promote efficient conversion with high yields (up to 93%) and can be tuned for selective functionalization of aminoalkynes.

General Synthetic Procedure from Literature

A generalized synthetic procedure for related alkynyl anilines involves:

  • Dissolving 3-aminophenol in a dry polar aprotic solvent under inert atmosphere.
  • Addition of sodium hydride to generate the phenolate ion.
  • Slow addition of 1-bromo-2-pentyne with stirring at room temperature or slight heating.
  • Reaction monitoring by thin-layer chromatography (TLC).
  • Workup involving quenching with water or aqueous ammonium chloride.
  • Extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography.

This approach yields the target compound with high purity suitable for medicinal chemistry applications.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Catalyst/Loading Solvent Temperature Yield (%) Notes
Alkylation with 1-bromo-2-pentyne 3-Aminophenol, NaH, 1-bromo-2-pentyne None THF or DMF RT to reflux 70–90 Direct ether formation via nucleophilic substitution
Catalytic hydroamination Aminoalkyne substrates, InCl3 or SnCl2 25–50 mol% Isopropanol Reflux 91–93 Effective for functionalized aminoalkynes
Copper-catalyzed tandem cyclization Aminoalkynes, Cu catalyst Cu(I)/Cu(II) salts Various Optimized (varies) 41–91 Regioselective cyclization, functionalization
General procedure with DMF 3-Aminophenol, NaH, alkyl halide None Dry DMF RT to 100 °C 70–85 Standard alkylation with purification by chromatography

Comprehensive Research Findings and Analysis

  • The nucleophilic substitution approach using sodium hydride and 1-bromo-2-pentyne is the most straightforward and widely used method for synthesizing this compound, offering good yields and operational simplicity.

  • Catalytic methods employing indium(III) chloride or tin(II) chloride provide enhanced reaction rates and yields for related aminoalkyne syntheses, which may be adapted for the preparation of this compound especially when further functionalization or cyclization is desired.

  • Copper-catalyzed tandem cyclization reactions expand the synthetic utility of aminoalkyne derivatives, allowing construction of complex heterocycles from this compound precursors, though these are more relevant for downstream transformations rather than initial preparation.

  • Reaction conditions such as solvent choice, temperature, and catalyst loading significantly influence the yield and purity of the product. Polar aprotic solvents like DMF and THF are preferred for alkylation steps due to their ability to solubilize reactants and stabilize intermediates.

  • Purification typically involves standard organic extraction and silica gel chromatography, ensuring isolation of analytically pure this compound.

Chemical Reactions Analysis

3-[(Pent-2-yn-1-yl)oxy]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other parts of the molecule.

Common reagents used in these reactions include aldehydes, chiral catalysts like pseudoephedrine, and various oxidizing or reducing agents . The major products formed from these reactions are typically chiral amines and substituted aniline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(Pent-2-yn-1-yl)oxy]aniline with structurally analogous compounds, focusing on molecular features, substituent effects, and functional applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) Key Structural Features
This compound C₁₁H₁₃NO Pent-2-yn-1-yl ether 175.23 Alkyne group at position 2 of pentyl chain
3-(Pyridin-2-yloxy)aniline () C₁₁H₁₀N₂O Pyridin-2-yl ether 186.21 Aromatic pyridine ring
3-(1,1,2,2-Tetrafluoroethoxy)aniline () C₈H₇F₄NO 1,1,2,2-Tetrafluoroethoxy 233.14 Electron-withdrawing fluorinated substituent
3-[(Morpholin-4-yl)sulphonyl]aniline () C₁₀H₁₄N₂O₃S Morpholine sulfonyl group 254.30 Sulfonamide linkage with morpholine ring
3-(Pent-1-yn-1-yl)aniline () C₁₁H₁₃N Pent-1-yn-1-yl 159.23 Terminal alkyne at position 1 of pentyl

Key Observations:

  • Substituent Effects: The pent-2-yn-1-yl group in the target compound introduces an internal alkyne, which may enhance stability compared to terminal alkynes like 3-(Pent-1-yn-1-yl)aniline .
  • Heterocyclic Variants: The pyridin-2-yloxy group () introduces a nitrogen-containing heterocycle, which could facilitate coordination with metal catalysts or modulate pharmacokinetic properties in drug design .

Biological Activity

3-[(Pent-2-yn-1-yl)oxy]aniline is an organic compound with notable biological activity, particularly in medicinal chemistry. This compound features an aniline group substituted with a pent-2-yn-1-yl ether, which contributes to its reactivity and potential applications across various biological assays.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₁O, characterized by the presence of an alkyne functional group. This unique structure allows for significant interactions with biological targets, attributed to its ability to form hydrogen bonds and engage in π-π interactions with biomolecules.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

1. Antimicrobial Activity:

  • Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them potential candidates for developing new antimicrobial agents.

2. Anticancer Activity:

  • The compound's structural features allow it to interact effectively with cancer cell lines, showcasing promising anticancer activity in several studies. Its mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation.

3. Coordination Chemistry:

  • This compound has been investigated as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances its utility in catalysis and materials development.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique properties that may influence biological activity:

Compound NameStructure FeaturesUnique Properties
3-(Pent-1-yn-1-yl)anilineDifferent alkyne positionDistinct reactivity patterns
4-MethylphenolMethyl group on the phenolic ringCommonly used as an antiseptic
2-(Prop-2-en-1-yloxy)anilineVinyl ether instead of alkyneUtilized in polymer synthesis
4-(Pent-yne)anilineSimilar alkyne structurePotentially different biological activity

The specificity of 3-[(Pent-2-yn-1-yloxy)]aniline's functional groups allows for tailored applications in both synthetic and medicinal chemistry contexts.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug design and development:

Case Study 1: Anticancer Activity
A study evaluated the efficacy of 3-[(Pent-2-yn-1-yloxy)]aniline against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were screened against a panel of bacterial strains. Several derivatives exhibited significant antimicrobial activity, supporting the hypothesis that modifications to the alkyne moiety can enhance biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[(Pent-2-yn-1-yl)oxy]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature Control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .
  • Catalysts : Copper(I) iodide or palladium catalysts may accelerate coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .
    • Optimization Table :
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher yields at 100°C
SolventDMFEnhanced solubility
Reaction Time12–24 hoursMinimizes decomposition

Q. How should researchers characterize the purity and structural integrity of 3-[(Pent-2-yn-yn-1-yl)oxy]aniline?

  • Methodological Answer : Use multi-technique validation:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and alkynyl group attachment .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula .
  • Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios (±0.3%) .
  • HPLC : Purity >95% ensures suitability for biological assays .

Q. What are the key thermodynamic properties (e.g., melting point, solubility) critical for handling this compound?

  • Methodological Answer :

  • Melting Point : Determine via differential scanning calorimetry (DSC); expected range 90–110°C (analogous to substituted anilines) .
  • Solubility : Test in common solvents (e.g., ethanol, DCM) using gravimetric analysis; polar solvents preferred due to the aniline moiety .
  • Stability : Store under inert gas (N2_2) at –20°C to prevent oxidation of the alkynyl group .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Compare frontier molecular orbitals (HOMO-LUMO gaps) with experimental UV-Vis spectra .
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or NMR to validate mechanistic pathways .
  • Cross-Validation : Use multiple software packages (Gaussian, ORCA) to reduce algorithmic biases .

Q. How does the electronic environment of the pent-2-yn-1-yloxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The alkynyl group reduces electron density on the aromatic ring, favoring electrophilic substitution at the meta position .
  • Steric Effects : The linear pent-2-yn-1-yloxy group minimizes steric hindrance, enabling efficient Pd-catalyzed couplings .
  • Kinetic Profiling : Compare reaction rates with analogous compounds (e.g., phenoxy vs. alkynyloxy derivatives) .

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cancer Cell Lines : Test cytotoxicity via MTT assays (e.g., HeLa, MCF-7) with IC50_{50} quantification .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .
    • Data Interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

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